Kaempferol-3-O-(2"-O-beta-D-glucopyl)-beta-D-rutinoside
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Description
Kaempferol-3-O-(2"-O-beta-D-glucopyl)-beta-D-rutinoside is a natural product found in Hydrangea macrophylla, Styphnolobium japonicum, and Hosta ventricosa with data available.
Scientific Research Applications
Biological Effects and Mechanisms
Kaempferol-3-O-(2"-O-beta-D-glucopyl)-beta-D-rutinoside, isolated from tartary buckwheat, has been studied for its anti-inflammatory effects in lipopolysaccharide-stimulated RAW264.7 cells. It exhibits no cytotoxic effect and inhibits nitric oxide activity and the expression of inflammation-related cytokines. Furthermore, it suppresses the activation of the NF‑κB and MAPK pathways, suggesting potential as a pharmacological agent (Hwang, Kang, Kang, & Kim, 2019).
Antioxidant and Antiglycation Activities
Kaempferol-3-O-α-L-rhamanopyranosyl-(1'''-6'')-β-D-glucopyranoside, also known as Nicotiflorin or kaempferol-3-O-rutinoside, has shown potent antiglycation activity in vitro. Its structure-activity relationship studies indicate that sugar derivatives of kaempferol possess significant antiglycation activity, making it a promising candidate for further pharmacological research (Shyaula, Abbas, Siddiqui, Sattar, Choudhary, & Basha, 2012).
Comparative Studies of Kaempferol and Its Glycosides
A study compared the biological activities of kaempferol and its glycosides, including kaempferol-3-O-rutinoside. It was found that kaempferol showed the highest antiproliferation effect on various cancer cell lines and significantly inhibited AKT phosphorylation and cleaved various caspases in HepG2 cells. The study highlights the distinct biological activities of kaempferol and its glycosides, providing insights into their potential therapeutic applications (Wang, Fang, Ge, Cao, Zhao, Wang, & Xiao, 2018).
Properties
Molecular Formula |
C33H40O20 |
---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
InChI Key |
VNLOLXSJMINBIS-CFRIXVKNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Synonyms |
camelliaside A kaempferol-Gal-Rha-Glu |
Origin of Product |
United States |
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